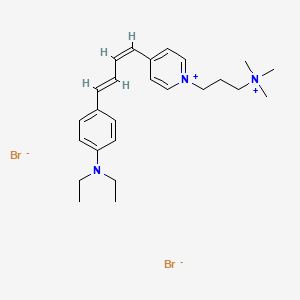
Aluminum hypophosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum hypophosphite (AHP) is recognized as an effective phosphorus-containing flame retardant. Its utility, however, is tempered by safety concerns due to its potential to decompose, releasing phosphine—a spontaneously flammable gas that may form explosive mixtures with air under extreme conditions (Ge et al., 2015).
Synthesis Analysis
The synthesis of AHP involves intricate processes that ensure its stability and effectiveness as a flame retardant. For instance, AHP has been microencapsulated with melamine cyanurate (MCA) to enhance its fire safety during production, storage, and use. This encapsulation process not only mitigates the fire risk associated with AHP but also leverages the nitrogen-phosphorus synergistic effect, improving its flame-retardant properties when integrated into materials like polyamide 6 composites (Ge et al., 2015).
Molecular Structure Analysis
The molecular structure of AHP is pivotal to its functionality as a flame retardant. The microencapsulation with MCA results in a protective layer around AHP, inhibiting its degradation and delaying the generation of phosphine. This structural modification significantly reduces the risk associated with its application, particularly in enhancing the fire safety of polyamide 6 composites (Ge et al., 2015).
Chemical Reactions and Properties
AHP's chemical properties, particularly its reaction to heat and potential to release phosphine, are central to its application as a flame retardant. The microencapsulation process not only serves as a barrier to AHP's degradation but also dilutes the concentration of phosphine through the inert decomposition products of MCA. This interaction significantly enhances the material's fire safety by delaying the oxidizing reaction with oxygen and reducing the heat release rate (Ge et al., 2015).
Physical Properties Analysis
The physical properties of AHP, especially when microencapsulated, contribute to its effectiveness as a flame retardant. The encapsulation with MCA not only improves its safety profile but also enhances its flame-retardant property in polyamide 6 composites, showcasing good flame retardancy without compromising the material's integrity (Ge et al., 2015).
Chemical Properties Analysis
AHP's chemical properties are intricately linked to its role as a flame retardant. Its ability to decompose and release phosphine under certain conditions poses a risk that is mitigated through microencapsulation. This process not only protects AHP from premature degradation but also ensures that its flame-retardant properties are effectively utilized in enhancing the safety of materials like polyamide 6 composites (Ge et al., 2015).
Applications De Recherche Scientifique
Flame Retardancy in High-Impact Polystyrene (HIPS)
- Scientific Field: Polymer Science
- Application Summary: A composite based on melamine cyanurate (MC) and AlHP was incorporated into HIPS to enhance its flame retardancy .
- Methods of Application: The ratio of MC to AlHP was 1:4, comprising a total of 20 wt.% of the mass of HIPS . The flame retardancy and combustion properties of the composite were characterized by various tests .
- Results: The composite reached a UL-94 V-0 classification, and the limiting oxygen index (LOI) increased from 19.3 to 26.7%. The peak heat release rate of the composite decreased significantly, and the carbon residue increased, indicating an apparent synergistic role as a flame-retardant system .
Flame Retardancy in Heteroatom-Containing Polymers
- Scientific Field: Polymer Science
- Application Summary: The effect of AlHP concentration on the flame retardant properties of four different polymers was investigated .
- Methods of Application: The polymers were polyamide 6 (PA6), poly (lactic acid) PLA, thermoplastic polyurethane (TPU), and poly (methyl methacrylate) (PMMA). The flame retardant properties were tested using mass loss calorimeter tests (MLC), thermogravimetric analysis, limiting oxygen index (LOI), and vertical burning test (UL-94) .
- Results: The LOI values and the char yields of all composites increased with increasing AlHP amount. The peak heat release (pHRR) and total heat evolved values decreased as the added amount of AlHP increased .
Flame Retardancy in Acrylonitrile-Butadiene-Styrene (ABS) Composites
- Scientific Field: Polymer Science
- Application Summary: Surface microencapsulated aluminum hypophosphite (SiAHP) was used to improve the flame retardancy and mechanical properties of ABS composites .
- Methods of Application: SiAHP was prepared via the condensation polymerization of N - (β-aminoethyl)-γ-aminopropylmethyldimethoxysilane . The ABS composite with only 22.0 wt% SiAHP achieved a V-0 vertical burning rate .
- Results: The peak heat release rate (PHRR) and peak smoke production rate (PSPR) values of the ABS/22 wt% SiAHP composite were decreased by 81.1% and 49.5%, respectively, compared to those of the ABS/22 wt% AHP composite .
Flame Retardancy in Polyamides and Polyesters
- Scientific Field: Polymer Science
- Application Summary: Metal phosphinates, including AlHP, are important halogen-free flame retardants for polymeric materials .
- Methods of Application: These flame retardants have found wide applications in engineering resins such as polyamides and polyesters .
- Results: The use of AlHP as a flame retardant in these materials can significantly improve their flame retardancy .
Flame Retardancy in Unsaturation Polyester Resin (UP)
- Scientific Field: Polymer Science
- Application Summary: A novel flame-retardant unsaturated polyester (UP) was obtained by introducing Ammonium Polyphosphate (APP) and AlHP into the UP matrix .
- Methods of Application: The obtained UP/APP/AHP composites were characterized by Fourier Transform Infrared Spectroscopy (FTIR) .
- Results: The results are not explicitly mentioned in the source, but the study indicates that the introduction of APP and AlHP improved the flame retardancy of the UP .
Flame Retardancy in Various Engineering Resins
- Scientific Field: Polymer Science
- Application Summary: Metal phosphinates, including AlHP, are important halogen-free flame retardants for polymeric materials .
- Methods of Application: These flame retardants have found wide applications in engineering resins such as polyamides and polyesters .
- Results: The use of AlHP as a flame retardant in these materials can significantly improve their flame retardancy .
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
7784-22-7 |
|---|---|
Nom du produit |
Aluminum hypophosphite |
Formule moléculaire |
AlO6P3 |
Poids moléculaire |
215.899221 |
Synonymes |
Aluminum hypophosphite; Phosphinic acid aluminum salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



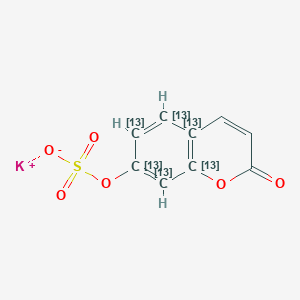
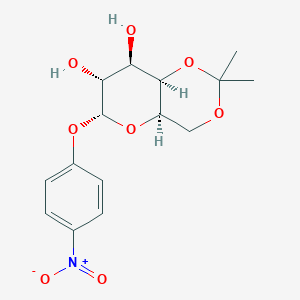
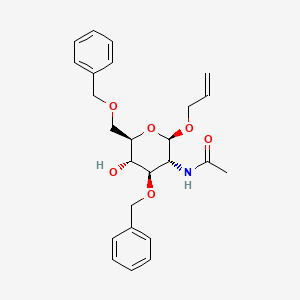
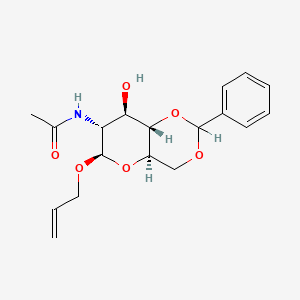
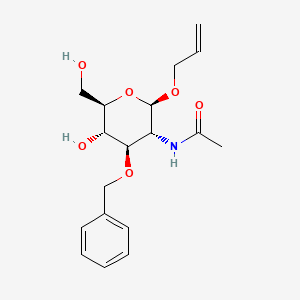
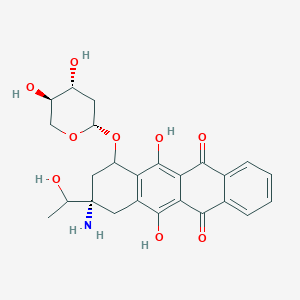
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)
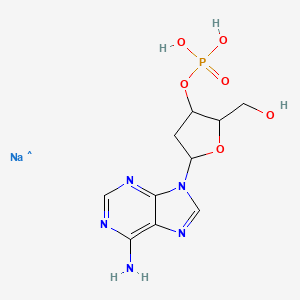
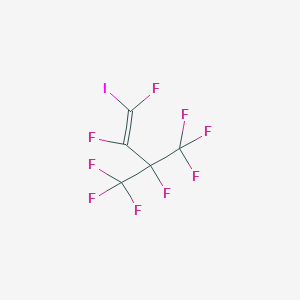
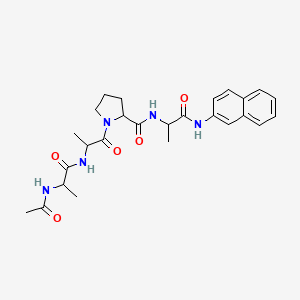
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
